6,8-Dioxabicyclo[3.2.1]octan-7-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
5257-20-5 |
|---|---|
Molecular Formula |
C6H8O3 |
Molecular Weight |
128.13 g/mol |
IUPAC Name |
6,8-dioxabicyclo[3.2.1]octan-7-one |
InChI |
InChI=1S/C6H8O3/c7-6-4-2-1-3-5(8-4)9-6/h4-5H,1-3H2 |
InChI Key |
FDTQYEHORIQWRC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(=O)OC(C1)O2 |
Origin of Product |
United States |
Mechanistic Investigations of Reactions Involving 6,8 Dioxabicyclo 3.2.1 Octan 7 One
Ring-Opening Polymerization (ROP) of 6,8-Dioxabicyclo[3.2.1]octan-7-one
The ring-opening polymerization (ROP) of this compound presents a unique pathway to novel polyesters. The mechanism and product distribution are highly dependent on the reaction conditions and the stereochemistry of the monomer.
The cationic polymerization of this compound is a complex process that can lead to either macrocyclic oligoesters or linear polymers. researchgate.net The polymerization is typically initiated by cationic species such as boron trifluoride etherate (BF₃OEt₂), antimony pentachloride (SbCl₅), or tin(IV) chloride (SnCl₄). researchgate.netresearchgate.net
The mechanism is believed to proceed via an active chain end (ACE) mechanism, where the propagating species is a tertiary oxonium ion formed by the reaction of the initiator with the monomer. osaka-u.ac.jp This oxonium ion then reacts with another monomer molecule, leading to ring-opening and chain propagation. The polymerization is thought to involve the exclusive alkyl-oxygen fission of the lactone. researchgate.net
A remarkable feature of the cationic ROP of this compound is the selective formation of macrocyclic oligoesters, particularly 10-, 20-, and 30-membered rings, under specific conditions. researchgate.netresearchgate.net Low temperatures, typically below -30°C, favor the formation of these cyclic oligomers, irrespective of the initiator or solvent used. researchgate.netresearchgate.net At higher temperatures, the formation of low molecular weight linear polymers becomes predominant. researchgate.net
The selective formation of a twenty-membered macrocyclic oligoester has been achieved by conducting the polymerization in chloroform (B151607) at -40°C with boron trifluoride etherate as the initiator. scispace.com The formation of these macrocycles is influenced by kinetic and solubility factors. scispace.com The mechanisms for the formation of these macrocycles are complex and can involve back-biting of an initially formed polymer chain or a tail-biting reaction of a growing oligomer chain. researchgate.net The solubility of the cyclic oligomers and their molecular symmetry also play a crucial role in determining the product distribution. researchgate.net
During the polymerization of derivatives of the 6,8-dioxabicyclo[3.2.1]octane system, isomerization can occur. For instance, the polymerization of 6,8-dioxabicyclo[3.2.1]oct-2-ene can lead to different polymer structures depending on the reaction conditions. acs.org While specific details on isomerization during the polymerization of the unsubstituted this compound are not extensively detailed in the provided search results, it is a plausible side reaction, especially under cationic conditions which can promote various rearrangements.
Stereocontrol is a critical aspect of the polymerization of chiral monomers like this compound. The polymerization of optically active (+)-(1R,5R)-6,8-dioxabicyclo[3.2.1]octan-7-one leads to the formation of optically active cyclic tetramers and pentamers. researchgate.net The stereochemistry of the monomer and the growing polymer chain significantly influences the reaction pathway and the structure of the final products. researchgate.net
The cationic ring-opening polymerization of related bicyclic acetals, such as 6,8-dioxabicyclo[3.2.1]octane, can be highly stereoregular at low temperatures, resulting in polymers with pure trans linkages. dokumen.pub This high degree of stereocontrol is attributed to the specific mechanism of bond cleavage, where a p-orbital of an oxygen atom is antiperiplanar to the bond being broken. dokumen.pub Similar principles of stereocontrol are expected to apply to the polymerization of this compound, influencing the microstructure of the resulting polyesters.
Skeletal Rearrangements of 6,8-Dioxabicyclo[3.2.1]octane-4-ols and Related Systems
The 6,8-dioxabicyclo[3.2.1]octane skeleton is susceptible to rearrangements, particularly when functionalized at the C4 position. These rearrangements offer pathways to novel bicyclic systems.
A notable skeletal rearrangement in 6,8-dioxabicyclo[3.2.1]octan-4-ols involves the migration of an oxygen atom. beilstein-journals.orgnih.govnih.gov This rearrangement can be induced by reagents like thionyl chloride (SOCl₂) in the presence of pyridine (B92270) or under Appel conditions (using triphenylphosphine (B44618) and a carbon tetrahalide). beilstein-journals.orgnih.govnih.govbohrium.comune.edu.aubeilstein-archives.orgbeilstein-archives.org
When treated with SOCl₂/pyridine, an oxygen migration from C5 to C4 occurs, leading to a 2-chloro-3,8-dioxabicyclo[3.2.1]octane ring system. beilstein-journals.orgnih.govnih.govbohrium.comune.edu.aubeilstein-archives.orgbeilstein-archives.orgresearchgate.net This transformation is proposed to proceed through a chlorosulfite intermediate . beilstein-journals.orgnih.govnih.govbohrium.comune.edu.aubeilstein-archives.orgbeilstein-archives.orgresearchgate.net The stereochemistry at C4 is a determining factor in which oxygen atom migrates. An equatorial C4-OH leads to the migration of O8, while an axial C4-OH results in the migration of O6. beilstein-journals.orgnih.gov
Similarly, the rearrangement can be effected using Appel conditions, which are thought to involve an alkoxytriphenylphosphonium intermediate . beilstein-journals.orgnih.govnih.govbohrium.comune.edu.aubeilstein-archives.orgbeilstein-archives.org This method provides an alternative route to the same rearranged bicyclic products. beilstein-journals.orgnih.govnih.govbohrium.comune.edu.aubeilstein-archives.orgbeilstein-archives.org It is important to note that analogous allylic alcohols often undergo chlorination without rearrangement due to the formation of stable allylic cations. beilstein-journals.orgnih.govnih.govbohrium.comune.edu.au
Data Tables
Table 1: Reagents and Conditions for Skeletal Rearrangement of 6,8-Dioxabicyclo[3.2.1]octan-4-ols
| Reagent System | Proposed Intermediate | Product Type | Reference |
| Thionyl chloride (SOCl₂) / Pyridine | Chlorosulfite | 2-chloro-3,8-dioxabicyclo[3.2.1]octane | beilstein-journals.org, bohrium.com, une.edu.au, beilstein-archives.org, nih.gov, nih.gov, beilstein-archives.org, researchgate.net |
| Appel Conditions (e.g., PPh₃, CCl₄) | Alkoxytriphenylphosphonium | 2-halo-3,8-dioxabicyclo[3.2.1]octane | beilstein-journals.org, bohrium.com, une.edu.au, beilstein-archives.org, nih.gov, nih.gov, beilstein-archives.org |
Table 2: Products of Cationic Polymerization of this compound
| Reaction Conditions | Primary Product(s) | Reference |
| Low Temperature (< -30°C) | Macrocyclic Oligoesters (10-, 20-, 30-membered rings) | researchgate.net, researchgate.net |
| Chloroform, -40°C, BF₃OEt₂ | Twenty-membered Macrocyclic Oligoester | scispace.com |
| Higher Temperatures | Low Molecular Weight Linear Polymer | researchgate.net |
Influence of Substituent Stereochemistry (e.g., C4-OH Configuration) on Rearrangement Outcomes
The stereochemical orientation of substituents on the 6,8-dioxabicyclo[3.2.1]octane skeleton can profoundly influence the course of rearrangement reactions. A notable example is the rearrangement of 6,8-dioxabicyclo[3.2.1]octan-4-ols, where the configuration of the hydroxyl group at the C4 position dictates the structure of the product. beilstein-journals.org This stereospecificity arises from the strict geometric requirements of the transition state for the rearrangement.
In these rearrangements, which can be promoted by reagents like diethylaminosulfur trifluoride (DAST) or thionyl chloride, a key mechanistic step involves the migration of one of the ring oxygen atoms (O6 or O8) to the C4 position, displacing a leaving group. beilstein-journals.orgpublish.csiro.au For this migration to occur, the migrating oxygen's lone pair must be anti-periplanar to the C4-leaving group bond. This stereoelectronic requirement leads to two distinct outcomes depending on the initial stereochemistry of the C4-hydroxyl group:
Equatorial C4-OH: When the hydroxyl group at C4 is in the equatorial position, the anti-periplanar alignment is achieved with the C5-O8 bond. Consequently, the O8 atom migrates, leading to the formation of a 3,8-dioxabicyclo[3.2.1]octane ring system. beilstein-journals.orgpublish.csiro.au
Axial C4-OH: Conversely, when the C4-hydroxyl group is in the axial position, it is the C1-O6 bond that is properly oriented for migration. This results in the migration of the O6 atom and the formation of a 2,4-dioxabicyclo[2.2.2]octane skeleton. beilstein-journals.orgpublish.csiro.au
This high degree of stereochemical control underscores the importance of substrate conformation in directing the pathways of skeletal rearrangements within this bicyclic system. The rigidity of the bicyclic framework prevents rotation to achieve the necessary alignment, thus making the initial stereochemistry the determining factor for the reaction's outcome. beilstein-journals.org
Table 1: Influence of C4-OH Stereochemistry on Rearrangement Products
| Starting Material Stereochemistry | Migrating Oxygen | Rearranged Product Skeleton | Reference |
|---|---|---|---|
| Equatorial C4-OH | O8 | 3,8-Dioxabicyclo[3.2.1]octane | beilstein-journals.orgpublish.csiro.au |
| Axial C4-OH | O6 | 2,4-Dioxabicyclo[2.2.2]octane | beilstein-journals.orgpublish.csiro.au |
Acid-Catalyzed Intramolecular Transketalization and Rearrangement
The 6,8-dioxabicyclo[3.2.1]octane system is susceptible to acid-catalyzed rearrangements and transketalizations, which can lead to the formation of isomeric bicyclic structures. nih.gov For instance, under acidic conditions, 8-substituted 2,7-dioxabicyclo[3.2.1]octanones can be converted to 6-substituted-2,8-dioxabicyclo[3.3.0]octanones. nih.gov This transformation highlights the lability of the ketal functionality in the presence of acid.
The mechanism of this rearrangement likely involves protonation of one of the ring oxygens, followed by ring opening to generate a transient oxocarbenium ion intermediate. Subsequent intramolecular attack by a hydroxyl group onto the electrophilic carbon of the oxocarbenium ion leads to the formation of the new, thermodynamically more stable bicyclic ketal. The presence of a bromide substituent on a carbon-carbon double bond within the molecule can protect the alkene from addition reactions during this acid-catalyzed rearrangement. nih.gov
In a related process, acid-catalyzed redox isomerization of substituted 6,8-dioxabicyclo[3.2.1]octan-4-ols has been observed, yielding (S)-6-hydroxymethyl-dihydro-2H-pyran-3(4H)-ones. These reactions provide mechanistic insights into the formation of levoglucosenone (B1675106) from cellulose (B213188) pyrolysis.
Intramolecular Cyclization and Cascade Reaction Mechanisms
Cascade reactions, where a single event triggers a series of bond-forming reactions, are a powerful tool in organic synthesis. The 6,8-dioxabicyclo[3.2.1]octan-4-one system, a close analogue of the title lactone, can participate in elegant oxa-Michael initiated cascade reactions. nih.govresearchgate.net These reactions are typically promoted by a base, such as sodium methoxide (B1231860), in an alcoholic solvent. nih.govresearchgate.net
The reaction of levoglucosenone (which has a 6,8-dioxabicyclo[3.2.1]oct-2-en-4-one structure) with aromatic aldehydes provides a clear example of this cascade. nih.govresearchgate.netacs.org The proposed mechanism begins with the oxa-Michael addition of a methoxide nucleophile to the α,β-unsaturated ketone. nih.govresearchgate.net This generates an enolate, which then participates in an aldol (B89426) reaction with an aromatic aldehyde. The subsequent steps can involve a Rauhut-Currier-type reaction and a double β-elimination, ultimately leading to bridged α,β-unsaturated ketones. researchgate.net A complex series of equilibria are often in operation during these cascades, with the final product being the thermodynamically favored species. nih.govresearchgate.netacs.org
Carbonyl ylides are reactive 1,3-dipoles that can be effectively utilized in cycloaddition reactions to construct five-membered oxygen-containing rings. wikipedia.org This methodology has been applied to the synthesis of the 2,8-dioxabicyclo[3.2.1]octane core, a constitutional isomer of the 6,8-dioxabicyclo[3.2.1]octane system. acs.org
The general strategy involves the rhodium(II)-catalyzed decomposition of a diazoketone. acs.org This generates a rhodium-carbenoid, which then reacts with a carbonyl group to form a carbonyl ylide. This transient ylide can then undergo an intramolecular [3+2] cycloaddition with a tethered dipolarophile, such as an alkene or another carbonyl group, to furnish the bicyclic system. acs.org The stereochemical outcome of the cycloaddition can be controlled by the facial selectivity of the ylide and the exo/endo orientation of the dipolarophile. acs.org
The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a cornerstone of six-membered ring synthesis and has been employed in the construction of the 6,8-dioxabicyclo[3.2.1]octane skeleton. masterorganicchemistry.comnih.gov This pericyclic reaction typically proceeds through a concerted, cyclic transition state, and its stereochemical and regiochemical outcomes are highly predictable. masterorganicchemistry.com
In the context of synthesizing 6,8-dioxabicyclo[3.2.1]octane derivatives, a powerful strategy involves a relay catalysis system. nih.gov For instance, a palladium-catalyzed N-allylic substitution can be followed by a Diels-Alder cyclization and an intramolecular ketalization in a single pot. nih.gov The Diels-Alder step in such sequences is crucial for establishing the core cyclohexene (B86901) ring of the bicyclic system. The regioselectivity of the Diels-Alder reaction is governed by the electronic nature of the substituents on the diene and dienophile, while the stereoselectivity is controlled by the endo rule and facial selectivity. masterorganicchemistry.com For example, electron-donating groups on the diene and electron-withdrawing groups on the dienophile accelerate the reaction in a normal-demand Diels-Alder reaction. researchgate.net
Other Significant Transformation Mechanisms
Beyond the aforementioned rearrangements and cyclizations, the 6,8-dioxabicyclo[3.2.1]octane framework can undergo a variety of other mechanistically interesting transformations.
Ring-Opening Polymerization: The lactone this compound can undergo cationic ring-opening polymerization to produce macrocyclic oligoesters. researchgate.net This process involves the attack of a cationic initiator on the lactone, followed by propagation through the sequential addition of monomer units.
Ring Expansion Reactions: The related ketone, 6,8-dioxabicyclo[3.2.1]octan-4-one (Cyrene), can undergo ring expansion when treated with ethyl diazoacetate in the presence of a Lewis acid. publish.csiro.au The mechanism involves the formation of a carbene from the diazo compound, which then inserts into the C3-C4 bond of the bicyclic ketone to form a nine-membered ring system. publish.csiro.au
Rearrangements Promoted by Thionyl Chloride or Appel Conditions: As mentioned earlier, 6,8-dioxabicyclo[3.2.1]octan-4-ols undergo skeletal rearrangements when treated with thionyl chloride in pyridine or under Appel conditions (triphenylphosphine and a tetrahalomethane). beilstein-journals.org The mechanism with thionyl chloride proceeds through a chlorosulfite intermediate, while the Appel reaction involves an alkoxytriphenylphosphonium intermediate. beilstein-journals.org In both cases, the departure of a good leaving group (SO2 and chloride or triphenylphosphine oxide) facilitates the migration of a neighboring oxygen atom. beilstein-journals.org
Reaction with Primary Amines to Form Pyrroles: Dioxabicyclic lactones, including 6-acetoxy-2,7-dioxabicyclo[3.2.1]octan-3-ones, react with primary amines to form substituted pyrroles. nih.gov The mechanism is proposed to initiate with the reaction of a protic solvent at the anomeric acetoxy substituent, leading to fragmentation of the bicyclic system into a 1,4-dialdehyde intermediate, which then condenses with the primary amine to form the pyrrole (B145914) ring. nih.gov
Table 2: Summary of Other Transformation Mechanisms
| Transformation | Reagents/Conditions | Key Mechanistic Feature | Product Type | Reference |
|---|---|---|---|---|
| Ring-Opening Polymerization | Cationic Initiator | Cationic propagation | Macrocyclic Oligoesters | researchgate.net |
| Ring Expansion | Ethyl Diazoacetate, Lewis Acid | Carbene insertion into C-C bond | Nine-membered ring system | publish.csiro.au |
| Skeletal Rearrangement | Thionyl Chloride/Pyridine | Formation of chlorosulfite intermediate, oxygen migration | Chloro-dioxabicyclic systems | beilstein-journals.org |
| Skeletal Rearrangement | Appel Conditions | Formation of alkoxytriphenylphosphonium intermediate, oxygen migration | Halo-dioxabicyclic systems | beilstein-journals.org |
| Pyrrole Formation | Primary Amines, Protic Solvent | Fragmentation to a 1,4-dialdehyde intermediate | Substituted Pyrroles | nih.gov |
Pathways of Oxidation and Reduction of the Bicyclic Core
The oxidation and reduction of the 6,8-dioxabicyclo[3.2.1]octane framework are fundamental transformations that have been explored for the synthesis of valuable chiral molecules. A prominent oxidation pathway is the Baeyer-Villiger oxidation, which has been investigated for derivatives of this bicyclic system. For instance, the Baeyer-Villiger oxidation of levoglucosenone ((1S,5R)-6,8-dioxabicyclo[3.2.1]oct-2-en-4-one), a closely related α,β-unsaturated ketone, yields (S)-γ-hydroxymethyl-α,β-butenolide, demonstrating the susceptibility of the bicyclic ketone to this type of oxidation. d-nb.info This reaction underscores the migratory aptitude of the bridgehead carbon, leading to the insertion of an oxygen atom and subsequent ring expansion to a lactone.
A microwave-assisted, one-pot method has been developed for the Baeyer-Villiger oxidation of levoglucosenone analogues, utilizing hydrogen peroxide as the oxidant and an acidic resin, Amberlyst 15, as the catalyst in ethanol. d-nb.info This methodology has proven effective for a range of C4-substituted analogues, affording high yields of the corresponding γ-butyrolactones in short reaction times. d-nb.info
| Reactant (Analogue of this compound) | Reagents | Product | Yield | Reference |
| Levoglucosenone (LGO) | H₂O₂, Amberlyst 15, Ethanol, Microwave | (S)-γ-hydroxymethyl-α,β-butenolide | High | d-nb.info |
| C4-Substituted LGO Analogues | H₂O₂, Amberlyst 15, Ethanol, Microwave | Chiral γ-butyrolactones | High | d-nb.info |
Reduction of the 6,8-dioxabicyclo[3.2.1]octane system, particularly of derivatives like 3-aza-6,8-dioxabicyclo[3.2.1]octane-7-carboxylic acid, can be achieved selectively. For example, the use of borane-dimethyl sulfide (B99878) complex (BH₃·DMS) allows for the selective reduction of an amide group within the bicyclic structure without affecting other functional groups like esters. acs.org
Intramolecular Hydrogen Abstraction Mechanisms
The formation of the 6,8-dioxabicyclo[3.2.1]octane ring system can be accomplished through intramolecular hydrogen abstraction facilitated by alkoxy radicals. nih.govresearchgate.net This process represents a mild and selective method for creating this chiral bicyclic structure from acyclic or monocyclic carbohydrate precursors under neutral conditions. nih.gov
The reaction is typically initiated by treating a suitably protected anhydroalditol with an iodine(III) reagent, such as (diacetoxyiodo)benzene (B116549) (DIB) or iodosylbenzene, in the presence of iodine. nih.govresearchgate.net This generates an alkoxy radical from a hydroxyl group in the substrate. This highly reactive intermediate then abstracts a hydrogen atom from a sterically accessible carbon atom within the same molecule. The regioselectivity of this 1,5- or 1,6-hydrogen atom transfer (HAT) is dependent on the conformation of the substrate and the electronegativity of substituents, which can influence the reaction path. acs.org
Following the intramolecular hydrogen abstraction, a transient C-radical intermediate is formed. This radical is then oxidized to an oxycarbenium ion, which is subsequently trapped intramolecularly by a hydroxyl group to form the bicyclic acetal (B89532) structure of the 6,8-dioxabicyclo[3.2.1]octane system. nih.govresearchgate.net This cascade of reactions, involving an alkoxy radical, intramolecular hydrogen abstraction, and subsequent cyclization, serves as a powerful tool for the selective oxidation of specific carbon atoms in carbohydrate skeletons. nih.gov
| Precursor Type | Reagents | Key Intermediates | Product | Reference |
| Protected Anhydroalditols | (Diacetoxyiodo)benzene (DIB) or Iodosylbenzene, Iodine | Alkoxy radical, C-radical, Oxycarbenium ion | Chiral 6,8-dioxabicyclo[3.2.1]octane | nih.govresearchgate.net |
| C-glycosyl compounds | n-Bu₃SnH/AIBN, N-alkoxyphthalimide derivatives | Alkoxy radical | 4-Deoxy-6,8-dioxabicyclo[3.2.1]octane | nih.gov |
Nucleophilic Attack and Ring-Opening Processes
The rigid 6,8-dioxabicyclo[3.2.1]octane skeleton is susceptible to nucleophilic attack and subsequent ring-opening or rearrangement, particularly when functionalized at reactive positions like C4. beilstein-journals.org The treatment of 6,8-dioxabicyclo[3.2.1]octan-4-ols with reagents like thionyl chloride (SOCl₂) in the presence of pyridine, or under Appel conditions (triphenylphosphine and a tetrahalomethane), can induce a skeletal rearrangement. beilstein-journals.orgresearchgate.net
In one such rearrangement, a C4-hydroxyl group is converted into a good leaving group (e.g., a chlorosulfite). Instead of a simple substitution, a concerted migration of the neighboring ring oxygen (O8) occurs, leading to the formation of a more stable oxocarbenium ion intermediate. beilstein-journals.org This intermediate is then trapped by a nucleophile, such as a chloride ion, resulting in a rearranged product, for instance, a 2-chloro-3,8-dioxabicyclo[3.2.1]octane ring system. beilstein-journals.org The stereochemistry of the starting alcohol dictates the pathway of this rearrangement, highlighting the stereospecificity of the process. beilstein-journals.org
Lewis acid-promoted reactions of Cyrene (6,8-dioxabicyclo[3.2.1]octan-4-one) with ethyl diazoacetate lead to ring expansion. publish.csiro.au This reaction involves a nucleophilic attack of the diazo compound on the carbonyl group, followed by insertion into the C3-C4 bond to yield a ring-expanded β-ketoester. publish.csiro.au This demonstrates that the bicyclic core can undergo expansion through nucleophilic addition followed by rearrangement.
| Reactant | Reagents | Key Process | Product | Reference |
| 6,8-Dioxabicyclo[3.2.1]octan-4-ols | SOCl₂/Pyridine or Appel conditions | Nucleophilic activation, O8 migration, skeletal rearrangement | 2-Chloro-3,8-dioxabicyclo[3.2.1]octane | beilstein-journals.orgresearchgate.net |
| Cyrene (6,8-Dioxabicyclo[3.2.1]octan-4-one) | Ethyl diazoacetate, Lewis acid | Nucleophilic attack, C3-C4 bond insertion, ring expansion | 7,9-Dioxabicyclo[4.2.1]nonan-5-one system | publish.csiro.au |
| 1-Methylbenzocyclobutenol (related dienol formation) | Heat | Thermal ring opening | E-dienol | acs.org |
Computational and Theoretical Chemistry Studies of 6,8 Dioxabicyclo 3.2.1 Octane Structures
Quantum Chemical Approaches for Structural and Spectroscopic Analysis
Quantum chemical methods provide profound insights into the three-dimensional structure and spectroscopic characteristics of 6,8-dioxabicyclo[3.2.1]octane derivatives, aiding in the definitive assignment of their absolute configurations and conformational preferences.
Density Functional Theory (DFT) for Optical Rotation Prediction and Absolute Configuration Assignment
Density Functional Theory (DFT) has emerged as a powerful and reliable method for predicting the optical rotation of chiral molecules, including those with the 6,8-dioxabicyclo[3.2.1]octane framework. researchgate.netresearchgate.net By calculating the specific rotation ([α]D) and comparing the theoretical values with experimental data, the absolute configuration of newly synthesized or isolated compounds can be determined with a high degree of confidence. researchgate.netresearchgate.net
Studies have shown that DFT calculations, particularly when employing hybrid functionals like B3LYP and large basis sets that include diffuse functions, can accurately predict the sign of the optical rotation. researchgate.net The use of Gauge-Invariant Atomic Orbitals (GIAOs) is crucial to ensure that the predicted rotation values are independent of the origin of the coordinate system. researchgate.net While the calculated magnitudes may differ from experimental values by a small margin, the inclusion of solvent effects through models like the Polarized Continuum Model (PCM) can significantly improve the agreement. researchgate.net This approach has been successfully applied to determine the absolute configurations of various 6,8-dioxabicyclo[3.2.1]octane derivatives. researchgate.net
Table 1: Comparison of Experimental and DFT Calculated Specific Rotations for selected 6,8-Dioxabicyclo[3.2.1]octanes (Note: This table is a representative example based on findings from cited literature; specific values may vary depending on the exact molecule and computational parameters.)
| Compound | Experimental [α]D (deg·dm⁻¹·(g/cc)⁻¹) | Calculated [α]D (deg·dm⁻¹·(g/cc)⁻¹) (in vacuo) | Calculated [α]D (deg·dm⁻¹·(g/cc)⁻¹) (PCM) |
| (1S,5R)-6,8-Dioxabicyclo[3.2.1]octan-7-one | Varies | Varies | Varies |
| Derivative A | +X | +Y | +Z |
| Derivative B | -A | -B | -C |
Data adapted from studies on optical rotation prediction using DFT. researchgate.netresearchgate.net
Theoretical Prediction of Vibrational Circular Dichroism (VCD) Spectra
Vibrational Circular Dichroism (VCD) spectroscopy, which measures the differential absorption of left and right circularly polarized infrared light, is an exceptionally powerful technique for determining the absolute stereochemistry of chiral molecules. ru.nlmdpi.com The theoretical prediction of VCD spectra using DFT has become an integral part of this analysis. dtic.milrsc.org
For 6,8-dioxabicyclo[3.2.1]octane systems, DFT calculations, particularly with the Becke3LYP hybrid functional and a 6-31G* basis set, have demonstrated impressive agreement with experimental VCD spectra. dtic.milrsc.org These calculations can predict the signs and, to a good extent, the intensities of the VCD bands, allowing for a definitive assignment of the absolute configuration. dtic.mil The accuracy of these predictions is notably superior to that of Hartree-Fock (SCF) or Møller-Plesset (MP2) calculations. dtic.milrsc.org The combination of experimental VCD measurements and DFT-predicted spectra provides a robust methodology for the stereochemical elucidation of complex molecules containing the 6,8-dioxabicyclo[3.2.1]octane core. researchgate.netacs.org
Molecular Modeling of Conformational Preferences and Stereoisomers
The 6,8-dioxabicyclo[3.2.1]octane ring system can exist in various conformations and as multiple stereoisomers. Molecular modeling techniques, ranging from force field methods to high-level quantum chemical calculations, are employed to investigate the conformational landscapes and relative stabilities of these different forms. researchgate.netusc.edu
Computational Elucidation of Reaction Mechanisms and Transition States
Theoretical chemistry plays a crucial role in unraveling the intricate details of chemical reactions involving 6,8-dioxabicyclo[3.2.1]octane structures, including skeletal rearrangements and polymerization processes.
Theoretical Treatment of Skeletal Rearrangements and Bond Cleavage Reactions
The 6,8-dioxabicyclo[3.2.1]octane skeleton is known to undergo a variety of skeletal rearrangements and bond cleavage reactions, often triggered by specific reagents or reaction conditions. beilstein-journals.org Computational studies are instrumental in elucidating the mechanisms of these transformations by mapping out the reaction pathways and identifying key intermediates and transition states. beilstein-journals.orgacs.org
For example, the acid-catalyzed rearrangement of 6,8-dioxabicyclo[3.2.1]octanes to other bicyclic systems, such as 2,8-dioxabicyclo[3.2.1]octanes, has been investigated using DFT calculations. These studies can predict the relative energies of the starting materials, intermediates, and products, providing insight into the thermodynamic favorability of the rearrangement. While force field calculations have sometimes yielded misleading results for these systems, DFT methods have been more successful in predicting small energy differences between isomers, although not always correctly identifying the major product. In other instances, such as rearrangements promoted by thionyl chloride, computational analysis can help rationalize the observed product distribution by examining the stability of proposed intermediates like oxocarbenium ions. beilstein-journals.orgnih.gov
Investigation of Energetic Profiles for Polymerization and Isomerization
The 6,8-dioxabicyclo[3.2.1]octane moiety can be incorporated into polymers, and computational methods are used to investigate the energetic profiles of polymerization and isomerization reactions. acs.orgrsc.org These studies provide valuable information on the feasibility and thermodynamics of such processes.
Quantum-chemical approaches have been used to evaluate the thermodynamic and kinetic characteristics of reactions leading to the formation of 6,8-dioxabicyclo[3.2.1]octanes and their subsequent isomerization. acs.orgresearchgate.net For instance, the formation of these bicyclic structures can be thermodynamically favorable, but the presence of bulky substituents can increase the energy of the system, hindering their formation. researchgate.net In the context of polymerization, computational studies can help to understand the stereoselectivity of the process and the properties of the resulting polymers. For example, DFT calculations can be used to analyze the molecular structure and potential for intramolecular hydrogen bonding in the repeating units of a polymer chain. rsc.org
Table 2: Computationally Investigated Reactions of 6,8-Dioxabicyclo[3.2.1]octane Derivatives (Note: This table summarizes types of reactions studied computationally and the insights gained.)
| Reaction Type | Computational Method | Key Findings | References |
| Skeletal Rearrangement | DFT | Elucidation of reaction pathways, relative energies of isomers, and stability of intermediates. | beilstein-journals.orgnih.gov |
| Bond Cleavage | DFT | Mechanistic insights into bond cleavage processes. | beilstein-journals.org |
| Polymerization | DFT | Analysis of stereoselectivity and polymer structure. | rsc.org |
| Isomerization | Quantum-Chemical Approaches | Evaluation of thermodynamic and kinetic characteristics. | acs.orgresearchgate.net |
Solvent Effects in Computational Modeling (e.g., Polarized Continuum Model)
In the realm of computational and theoretical chemistry, accurately predicting the properties and behavior of molecules like 6,8-dioxabicyclo[3.2.1]octan-7-one in a realistic environment is a significant challenge. Molecules in the gas phase, an idealized state often used for initial calculations, can behave quite differently from how they do in a solution. The surrounding solvent molecules can influence a solute molecule's conformational stability, reactivity, and spectroscopic properties through various interactions, such as electrostatic and van der Waals forces. Therefore, accounting for solvent effects is crucial for achieving high-accuracy computational results that correlate well with experimental findings.
One of the most widely employed methods for incorporating solvent effects in computational studies is the Polarized Continuum Model (PCM) . researchgate.netresearchgate.net The PCM treats the solvent as a continuous, polarizable dielectric medium rather than as individual molecules. The solute molecule is placed within a cavity carved out of this dielectric continuum, and the electrostatic interaction between the solute and the solvent is calculated. researchgate.net This approach offers a good balance between computational cost and accuracy, making it a popular choice for studying complex molecules. researchgate.net The model can be refined using different variations, such as the Conductor-like Polarizable Continuum Model (CPCM) and the Conductor-like Screening Model (COSMO). researchgate.net
Research on 6,8-dioxabicyclo[3.2.1]octane derivatives has demonstrated the tangible benefits of using the PCM to improve the accuracy of theoretical predictions. A notable application is in the calculation of optical rotation, a key property for chiral molecules. Studies using ab initio density functional theory (DFT) have shown that while calculations in the gas phase can correctly predict the sign of the specific rotation ([α]D), the calculated magnitudes often deviate from experimental values. researchgate.net
The inclusion of solvent effects via the Polarized Continuum Model has been shown to significantly improve the agreement between calculated and experimental optical rotation values for 6,8-dioxabicyclo[3.2.1]octanes. researchgate.netresearchgate.net The average deviation between the calculated and experimental values was observed to decrease when PCM was applied, underscoring the model's value in refining computational predictions. researchgate.net This improved accuracy supports the use of DFT/PCM calculations as a reliable tool for elucidating the absolute configurations of chiral molecules. researchgate.net
Table 1: Impact of Polarized Continuum Model (PCM) on Calculated Specific Rotation [α]D of a Representative 6,8-Dioxabicyclo[3.2.1]octane Derivative
| Computational Method | Calculated [α]D (deg dm⁻¹ (g/cc)⁻¹) | Deviation from Experiment |
| DFT (Gas Phase) | +45.0 | High |
| DFT/PCM (Solvent) | +58.5 | Low |
| Experimental Value | +62.0 | N/A |
Note: The values presented in this table are illustrative, based on descriptive findings in the literature that PCM improves agreement with experimental data. researchgate.net
Beyond optical rotation, the PCM has been effectively used in the computational analysis of other properties for related bicyclic structures. For instance, DFT calculations combined with the PCM using methanol (B129727) as the solvent have been successfully employed to compute NMR coupling constants, which are crucial for determining the relative configuration and conformation of complex molecules. d-nb.info
Applications of 6,8 Dioxabicyclo 3.2.1 Octane Derivatives As Chiral Building Blocks and Scaffolds
Synthesis of Complex Natural Products and Their Analogs
The 6,8-dioxabicyclo[3.2.1]octane skeleton is a recurring motif in a wide array of biologically active natural products. acs.org Consequently, derivatives of this bicyclic ketal are frequently employed as starting materials or key intermediates in the total synthesis of these complex molecules and their analogs. The inherent stereochemistry of these building blocks allows for the efficient and stereoselective construction of multiple chiral centers present in the target natural products.
Derivatives of 6,8-dioxabicyclo[3.2.1]octane are prominently used in the enantioselective synthesis of several insect pheromones that share this core structure. researchgate.netpherobase.comscispace.comcdnsciencepub.com These pheromones play crucial roles in the chemical communication of various insect species, particularly bark beetles, and their synthetic versions are valuable for pest management and ecological studies.
Brevicomins: Both exo- and endo-brevicomin (B1619995) are aggregation pheromones of the western pine beetle, Dendroctonus brevicomis. researchgate.net Syntheses of these compounds often utilize chiral precursors that can be converted to the 6,8-dioxabicyclo[3.2.1]octane core. scispace.comresearchgate.netscielo.brpherobase.com For instance, (-)-endo-Brevicomin has been synthesized from 1-(2-oxiranyl)-1,4-alkanediones through intramolecular acetalization to form the bicyclic system. researchgate.net Another approach involves the Sharpless asymmetric dihydroxylation as a key step to establish the required stereochemistry. scispace.comscielo.br
Frontalin (B1251666): This aggregation pheromone of the southern pine beetle, Dendroctonus frontalis, also possesses the 1,5-dimethyl-6,8-dioxabicyclo[3.2.1]octane skeleton. researchgate.netacs.org Numerous synthetic routes have been developed, many of which rely on the construction of this bicyclic acetal (B89532) from chiral precursors. researchgate.netpherobase.comcdnsciencepub.com One strategy involves a Lewis acid-catalyzed acetalization of δ,ε-epoxy ketones. researchgate.net Other methods have utilized intermediates derived from D-glucose or employed the Sharpless asymmetric epoxidation to introduce the necessary chirality. pherobase.comcdnsciencepub.com
Multistriatin: As a component of the aggregation pheromone of the smaller European elm bark beetle, Scolytus multistriatus, α-multistriatin has been a target of stereocontrolled synthesis. google.comcdnsciencepub.compherobase.comacs.orgresearchgate.net Synthetic strategies have been devised starting from D-glucose, where the inherent chirality of the sugar is used to control the stereochemistry of the final product. cdnsciencepub.com These syntheses often involve a series of steps to introduce the required methyl and ethyl substituents and to form the characteristic bicyclic ketal structure. google.comcdnsciencepub.com
Table 1: Insect Pheromones with a 6,8-Dioxabicyclo[3.2.1]octane Core
| Pheromone | Chemical Name | Target Insect Species |
| exo-Brevicomin | (1R,5S,7R)-7-Ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]octane | Dendroctonus brevicomis (Western Pine Beetle) |
| endo-Brevicomin | (1R,5R,7S)-7-Ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]octane | Dendroctonus brevicomis (Western Pine Beetle) |
| Frontalin | 1,5-Dimethyl-6,8-dioxabicyclo[3.2.1]octane | Dendroctonus frontalis (Southern Pine Beetle) |
| α-Multistriatin | (1S,2R,4S,5R)-5-Ethyl-2,4-dimethyl-6,8-dioxabicyclo[3.2.1]octane | Scolytus multistriatus (Smaller European Elm Bark Beetle) |
This table is based on information from multiple sources. researchgate.netscispace.comresearchgate.netscielo.brpherobase.comgoogle.comcdnsciencepub.compherobase.comacs.orgresearchgate.net
The 6,8-dioxabicyclo[3.2.1]octane framework is a key structural feature in a variety of complex fungal and marine natural products, many of which exhibit significant biological activities.
Aurovertins: These fungal polyketides are potent inhibitors of ATP synthase and contain a 2,6-dioxabicyclo[3.2.1]octane ring. nih.govnih.govresearchgate.net The biosynthesis of aurovertins involves a polyene precursor that undergoes regioselective oxidations and epoxide openings to form the bicyclic ether structure. nih.govnih.govbeilstein-journals.org Synthetic efforts towards aurovertins and related compounds often focus on mimicking these biosynthetic pathways or developing novel methods for constructing the dioxabicyclooctane core. beilstein-journals.org
Didemniserinolipid B: Isolated from the marine tunicate Didemnum sp., this molecule features a central 6,8-dioxabicyclo[3.2.1]octane core. nih.gov A successful total synthesis of (+)-didemniserinolipid B utilized a ketalization/ring-closing metathesis (K/RCM) strategy to construct this bicyclic ketal core. nih.govresearchgate.netorganic-chemistry.org This approach allows for the modular and efficient assembly of the molecule, enabling the preparation of analogs for further biological studies. nih.gov
Palytoxin (B80417) Fragments: Palytoxin, one of the most potent non-protein marine toxins, possesses a long and complex structure that includes multiple cyclic ether systems. The 2,6-dioxabicyclo[3.2.1]octane moiety is a recurring structural element in palytoxin and its analogs. beilstein-journals.org Synthetic strategies targeting fragments of palytoxin often involve the stereoselective construction of this bicyclic system as a key step.
The zaragozic acids and squalestatins are a group of fungal metabolites that are potent inhibitors of squalene (B77637) synthase, an enzyme involved in cholesterol biosynthesis. A central feature of these molecules is a highly substituted 2,8-dioxabicyclo[3.2.1]octane core. beilstein-journals.orgacs.org The synthesis of this complex core has been a significant challenge for synthetic chemists.
Several approaches have been developed to construct this bicyclic system. One notable strategy involves a dirhodium(II)-catalyzed intramolecular C-H bond insertion of a 2-diazoacetyl-1,3-dioxane derivative, which efficiently generates four of the six stereocenters of the core structure. acs.orgnih.gov Other methods have utilized a tandem carbonyl ylide formation and [3+2] cycloaddition followed by an acid-catalyzed rearrangement to build the tricarboxylate-substituted 2,8-dioxabicyclo[3.2.1]octane core. beilstein-journals.org Another approach involves the zinc acetate-mediated rearrangement of a 2,5-dialkyltetrahydrofuran derivative to form the bicyclic acetal system. clockss.org The development of these synthetic routes has been crucial for accessing these biologically important molecules and their analogs for structure-activity relationship studies. chempedia.info
The utility of 6,8-dioxabicyclo[3.2.1]octane derivatives extends to the synthesis of other complex polycyclic compounds. For example, they can serve as versatile starting materials for creating analogs of natural products like verrucarol. The rigid bicyclic framework can be chemically transformed and elaborated to construct more complex ring systems, demonstrating the value of these derivatives as chiral building blocks in diversity-oriented synthesis. thieme-connect.com
Design and Synthesis of Conformationally Constrained Peptidomimetics and Isosteres
Peptides are crucial signaling molecules but often have poor therapeutic properties due to their flexibility and susceptibility to enzymatic degradation. nih.gov To overcome these limitations, peptidomimetics are designed to mimic the structure and function of natural peptides while having improved stability and bioavailability. Bicyclic scaffolds, such as those derived from 6,8-dioxabicyclo[3.2.1]octane, are excellent templates for creating conformationally constrained peptidomimetics. nih.govmdpi.comwustl.edu
The rigid 3-aza-6,8-dioxabicyclo[3.2.1]octane core, for example, can act as a dipeptide isostere, mimicking the spatial arrangement of two amino acid residues. nih.govmdpi.comresearchgate.netresearchgate.net By incorporating this scaffold into a peptide sequence, the conformational freedom of the resulting molecule is significantly reduced, which can lead to enhanced binding affinity and selectivity for biological targets. nih.govnih.gov These bicyclic peptidomimetics have been investigated as inhibitors of various enzymes, including hepatitis C NS5A protein and aspartyl proteases, and as ligands for integrins. nih.govnih.gov The synthesis of these scaffolds often starts from readily available chiral precursors like tartaric acid and amino acids, allowing for the creation of diverse libraries of peptidomimetics for drug discovery. mdpi.comresearchgate.netresearchgate.net
Table 2: Applications of 6,8-Dioxabicyclo[3.2.1]octane-Based Peptidomimetics
| Scaffold Type | Targeted Biological Function | Reference |
| acs.orgnih.gov-Azabicyclic lactam | Hepatitis C NS5A Inhibition | nih.gov |
| 3-Aza-6,8-dioxabicyclo[3.2.1]octane | Aspartyl Protease Inhibition (e.g., HIV protease) | nih.govresearchgate.net |
| 3-Aza-6,8-dioxabicyclo[3.2.1]octane | RGD Integrin Ligands | nih.gov |
| Bicyclic templates | General Peptidomimetic Design | nih.govmdpi.comresearchgate.net |
Role in Advanced Materials Science: Polymer Architectures and Specialty Solvents
The applications of 6,8-dioxabicyclo[3.2.1]octane derivatives are not limited to the life sciences. Their unique structural and chemical properties also make them valuable in materials science.
Polymer Architectures: The rigid and chiral nature of the 6,8-dioxabicyclo[3.2.1]octane skeleton makes it an interesting building block for the synthesis of novel polymers. The incorporation of this bicyclic unit into a polymer backbone can impart specific conformational properties and potentially lead to materials with unique thermal, optical, or mechanical characteristics.
Specialty Solvents: A notable example is the derivative Cyrene™ (dihydrolevoglucosenone), which is produced from the pyrolysis of cellulose (B213188). beilstein-archives.orgpublish.csiro.au Cyrene™ is a bio-based, chiral, dipolar aprotic solvent that is being explored as a more sustainable alternative to petroleum-derived solvents like N-methyl-2-pyrrolidone (NMP) and dimethylformamide (DMF). Its unique properties, including its high boiling point and miscibility with water, make it suitable for a range of applications in synthesis and materials processing. beilstein-archives.org The reactivity of Cyrene™ can also be exploited to synthesize other valuable chiral building blocks and to create new ring systems through reactions like ring expansion. publish.csiro.au
Applications as Targeting Agents for Specific Receptors (e.g., ASGPR)
The asialoglycoprotein receptor (ASGPR), a C-type lectin predominantly expressed on the surface of hepatocytes, has emerged as a prime target for liver-specific drug delivery. rsc.orgnih.gov This receptor recognizes and internalizes glycoproteins that have terminal galactose or N-acetylgalactosamine (GalNAc) residues. rsc.orgnih.gov Leveraging this natural biological pathway, researchers have developed synthetic ligands that mimic these carbohydrates to achieve targeted delivery of therapeutic agents to the liver. nih.govacs.org Among the most promising of these are derivatives of 6,8-dioxabicyclo[3.2.1]octane.
The development of 6,8-dioxabicyclo[3.2.1]octane-based ligands stems from the need for more potent and stable alternatives to natural monosaccharides like GalNAc, which exhibit relatively weak binding to the ASGPR. nih.govrsc.org The rigid, bicyclic structure of the 6,8-dioxabicyclo[3.2.1]octane scaffold serves as a conformational lock, pre-organizing the key hydroxyl groups into an optimal orientation for binding to the receptor. rsc.orgnih.gov This approach aims to minimize the entropic penalty upon binding, thereby enhancing affinity.
A significant breakthrough in this area was the development of a compact and stable bicyclic bridged ketal, a substituted 6,8-dioxabicyclo[3.2.1]octane-2,3-diol, by researchers at Pfizer and The Scripps Research Institute. nih.gov This glycomimetic was rationally designed based on the crystal structure of the ASGPR binding domain. nih.govrsc.orgnih.gov The design of this ligand was intended to enhance the interaction between the hydrophobic α-face of the pyranose ring and a key tryptophan residue (Trp243) within the receptor's binding site. nih.govrsc.orgnih.gov
Subsequent research has focused on creating multivalent displays of these bicyclic ligands to further enhance binding avidity. The ASGPR is known to be a trimer, and multivalent ligands with three binding motifs can engage with all three subunits simultaneously, leading to a significant increase in binding strength, a phenomenon known as the "cluster effect". rsc.orgrsc.org
Detailed Research Findings
A pivotal study published in the Journal of the American Chemical Society in 2017 by Finn, Mascitti, and their collaborators detailed the synthesis and evaluation of a novel 6,8-dioxabicyclo[3.2.1]octane-based ligand for the ASGPR. nih.gov This work provided the first X-ray crystal structures of a ligand bound to the ASGPR, offering unprecedented insight into the molecular interactions. nih.gov
The study revealed that the bicyclic ketal ligand exhibited significantly improved binding affinity and ligand efficiency compared to the natural ligand, GalNAc. nih.govnih.gov Specifically, one of the developed compounds, a substituted 6,8-dioxabicyclo[3.2.1]octane-2,3-diol, demonstrated a nearly six-fold increase in affinity for the ASGPR over GalNAc. nih.gov An even more potent derivative, featuring a trifluoroacetamido group, was also synthesized and showed enhanced binding, though it was ultimately not pursued due to concerns about its metabolic stability. nih.gov
The researchers then synthesized di- and trivalent versions of this bicyclic ligand. nih.gov In vitro experiments confirmed that these multivalent constructs were rapidly taken up by cells expressing ASGPR. nih.gov Furthermore, in vivo studies in rodents using a fluorescently labeled trivalent conjugate demonstrated remarkable liver-to-plasma selectivity and selective targeting of hepatocytes, with no significant distribution to other liver cell types. nih.gov This trivalent conjugate also showed more prolonged retention in the liver compared to a similar trivalent construct made from GalNAc. nih.gov
These findings underscore the potential of the 6,8-dioxabicyclo[3.2.1]octane scaffold in developing highly potent and selective agents for targeting the ASGPR, paving the way for advanced liver-directed therapies. nih.govacs.orgnih.gov
Data on ASGPR Ligands
The following table summarizes the binding affinities of key ASGPR ligands, highlighting the enhanced potency of the 6,8-dioxabicyclo[3.2.1]octane-based derivatives.
| Compound Name/Type | Structure | Binding Affinity (Kd or IC50) | Reference |
| N-Acetylgalactosamine (GalNAc) | Natural Ligand | ~40 µM | rsc.orgresearchgate.net |
| Substituted 6,8-Dioxabicyclo[3.2.1]octane-2,3-diol | Bicyclic Ketal | ~6-fold higher affinity than GalNAc | nih.gov |
| Trifluoroacetamido-substituted 6,8-Dioxabicyclo[3.2.1]octane-2,3-diol | Bicyclic Ketal Derivative | More potent than the acetamido version | nih.gov |
Advanced Stereochemical Characterization and Analysis of 6,8 Dioxabicyclo 3.2.1 Octane Systems
Methodologies for Absolute and Relative Stereochemistry Determination
A combination of spectroscopic and crystallographic techniques is employed to unambiguously assign the stereochemistry of 6,8-dioxabicyclo[3.2.1]octane derivatives. google.comacs.org
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the relative stereochemistry of these bicyclic systems. One-dimensional (1D) and two-dimensional (2D) NMR experiments, such as COSY and HMBC, provide information about the connectivity and spatial relationships of atoms within the molecule. google.comresearchgate.net For instance, the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data can help determine the orientation of substituents on the bicyclic core. google.com In some cases, lanthanide-induced shift (LIS) experiments using chiral shift reagents like Eu(fod)₃ are employed to resolve complex spectra and aid in stereochemical assignments by inducing chemical shift perturbations that are dependent on the stereochemistry.
Chiral Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable technique for the analysis of chiral 6,8-dioxabicyclo[3.2.1]octane derivatives. By using a chiral stationary phase, enantiomers can be separated and subsequently identified by their mass spectra. This method is particularly useful for determining the enantiomeric excess (ee) of a sample and for monitoring the stereochemical outcome of asymmetric reactions.
Table 1: Spectroscopic Data for Stereochemical Analysis of 6,8-Dioxabicyclo[3.2.1]octane Derivatives
| Technique | Information Obtained | Application Example |
|---|---|---|
| NMR Spectroscopy (¹H, ¹³C, COSY, NOESY) | Relative stereochemistry, conformational analysis. | Determination of the stereochemistry of substituted 6,8-dioxabicyclo[3.2.1]octan-4-ols. researchgate.net |
| Chiral GC-MS | Enantiomeric separation and quantification. | Analysis of pheromone components with the 6,8-dioxabicyclo[3.2.1]octane skeleton. |
Single-crystal X-ray crystallography provides the most definitive method for determining the absolute and relative stereochemistry of 6,8-dioxabicyclo[3.2.1]octane systems. google.comacs.org This technique allows for the precise three-dimensional mapping of the atomic positions within a crystal, providing unambiguous proof of the molecular structure. acs.orgresearchgate.net For example, the crystal structures of cyclic oligoesters derived from 6,8-dioxabicyclo[3.2.1]octan-7-one have been determined, revealing the conformation of the bicyclic rings and the stereochemical relationships between the monomer units. acs.org Similarly, X-ray analysis has been crucial in confirming the stereochemistry of various synthetic intermediates and final products containing the 6,8-dioxabicyclo[3.2.1]octane framework. google.comnih.gov
Table 2: Crystallographic Data for Selected 6,8-Dioxabicyclo[3.2.1]octane Derivatives
| Compound | Crystal System | Space Group | Key Structural Features | Reference |
|---|---|---|---|---|
| Cyclic pentamer of this compound | Orthorhombic | P2₁2₁2₁ | Nearly regular pentagonal shape with a rigid main-chain conformation. | acs.org |
| (1S,3S,4S,5R)-3-Benzyl-6,8-dioxabicyclo[3.2.1]octan-4-ol | Not specified | Not specified | Confirmed absolute and relative stereochemistry. | google.com |
Chirality Transfer and Control in Complex Reaction Sequences
The inherent chirality of many starting materials used in the synthesis of 6,8-dioxabicyclo[3.2.1]octane systems, such as carbohydrates, allows for the transfer of stereochemical information throughout a reaction sequence. nih.govoup.com This is a fundamental concept in asymmetric synthesis, enabling the construction of enantiomerically pure or enriched target molecules.
The development of stereoselective reactions is paramount for controlling the formation of new stereocenters. beilstein-journals.orgnih.gov For instance, radical cascade reactions, such as the 1,5-hydrogen atom transfer (HAT)/Surzur-Tanner rearrangement, have been employed for the synthesis of 4-deoxy-6,8-dioxabicyclo[3.2.1]octane scaffolds from C-glycosyl compounds. nih.govnih.gov In these reactions, the stereochemistry of the starting sugar dictates the stereochemical outcome of the final bicyclic product. nih.gov
Furthermore, skeletal rearrangements of the 6,8-dioxabicyclo[3.2.1]octane framework can proceed with a high degree of stereochemical control. beilstein-journals.orgresearchgate.net For example, the treatment of 6,8-dioxabicyclo[3.2.1]octan-4-ols with thionyl chloride can lead to a skeletal rearrangement to a 3,8-dioxabicyclo[3.2.1]octane system, where the stereochemistry at the C4 position influences the migration of either O6 or O8. beilstein-journals.org This highlights how the existing stereochemistry of the bicyclic system can direct the outcome of subsequent transformations. The use of chiral auxiliaries attached to the 6,8-dioxabicyclo[3.2.1]octane core is another strategy to control the formation of new stereocenters during a reaction. google.com
Table 3: Examples of Chirality Transfer and Control
| Reaction Type | Starting Material | Key Transformation | Stereochemical Outcome | Reference |
|---|---|---|---|---|
| Radical Cascade | C-(α-d,l-glycopyranosyl)methanol derivatives | 1,5-HAT/Surzur-Tanner rearrangement | Formation of 4-deoxy-6,8-dioxabicyclo[3.2.1]octane with controlled stereochemistry. | nih.govnih.gov |
| Skeletal Rearrangement | 6,8-dioxabicyclo[3.2.1]octan-4-ols | Reaction with SOCl₂/pyridine (B92270) | Stereospecific migration of oxygen to form 3,8-dioxabicyclo[3.2.1]octanes. | beilstein-journals.orgresearchgate.net |
| Asymmetric Synthesis | Substrate with chiral auxiliary | Various reactions | Control of the formation of new stereocenters. | google.com |
Biosynthesis of 6,8 Dioxabicyclo 3.2.1 Octane Containing Natural Products
Enzymatic Pathways Leading to Dioxabicyclic Ether Moieties
The formation of the 6,8-dioxabicyclo[3.2.1]octane ring system is a complex process involving a suite of specialized enzymes. While the specific pathway for 6,8-dioxabicyclo[3.2.1]octan-7-one is not extensively detailed in current literature, the biosynthesis of the closely related 2,6-dioxabicyclo[3.2.1]octane moiety in fungal polyketides like the aurovertins offers a well-studied model. nih.govbeilstein-journals.org This analogous pathway provides significant insight into the enzymatic logic likely employed for the synthesis of the broader class of these bicyclic ethers.
The key enzymatic players in the formation of the dioxabicyclic ether structure include:
Polyketide Synthases (PKSs): These large, multifunctional enzymes are responsible for the assembly of the initial polyketide chain from simple acyl-CoA precursors. beilstein-journals.orgnih.gov Type I PKSs, in particular, are modular enzymes that construct the polyketide backbone in an assembly-line fashion, controlling the length and pattern of reduction of the growing chain. actascientific.com
Flavin-Dependent Monooxygenases (FMOs): These enzymes play a crucial role in the oxidative modification of the polyketide chain. They catalyze the epoxidation of specific double bonds within the polyene precursor, creating reactive epoxide intermediates that are essential for the subsequent cyclization steps. nih.govresearchgate.net
Epoxide Hydrolases (EHs): Following epoxidation, epoxide hydrolases catalyze the regioselective opening of the epoxide rings by the addition of water. This step introduces hydroxyl groups that are strategically positioned for the intramolecular cyclization reactions that form the ether rings. nih.govresearchgate.net
Methyltransferases: In many biosynthetic pathways for these compounds, methyltransferases are responsible for the addition of methyl groups to the polyketide backbone or the pyrone moiety, contributing to the structural diversity of the final products. nih.gov
The biosynthesis of the 2,6-dioxabicyclo[3.2.1]octane ring in aurovertins exemplifies the coordinated action of these enzymes. The process begins with the formation of a polyene precursor by a PKS. This precursor then undergoes a series of epoxidation and epoxide-opening reactions, catalyzed by an FMO and an EH, to form the bicyclic ether structure. nih.gov A similar cascade of enzymatic reactions is hypothesized for the formation of other 6,8-dioxabicyclo[3.2.1]octane-containing natural products.
Biogenetic Origins from Polyketide and Carbohydrate Precursors
The carbon skeleton of 6,8-dioxabicyclo[3.2.1]octane-containing natural products is predominantly assembled through the polyketide pathway. This pathway utilizes simple building blocks, primarily acetyl-CoA and malonyl-CoA, to construct a linear polyketide chain. beilstein-journals.orgactascientific.com
Polyketide Precursors:
The biosynthesis of the aurovertin (B1171891) family of fungal polyketides, which contain a 2,6-dioxabicyclo[3.2.1]octane ring, has been shown to originate from a polyketide precursor. nih.gov Labeling studies have confirmed that the backbone is derived from acetate (B1210297) and propionate (B1217596) units. nih.gov A highly reducing polyketide synthase (HRPKS) is responsible for generating a polyene α-pyrone, which serves as the substrate for subsequent tailoring enzymes that construct the bicyclic ether moiety. nih.gov
The general biosynthetic scheme for the formation of the dioxabicyclo-octane ring from a polyketide precursor can be summarized as follows:
Polyketide Chain Assembly: A PKS enzyme catalyzes the iterative condensation of acyl-CoA units to form a linear polyene chain.
Oxidative Modification: An FMO introduces epoxide groups at specific positions on the polyene chain.
Hydrolytic Ring Opening: An epoxide hydrolase opens the epoxide rings, creating hydroxyl groups.
Intramolecular Cyclization: The strategically placed hydroxyl groups attack other parts of the molecule, leading to the formation of the fused ether rings of the 6,8-dioxabicyclo[3.2.1]octane system. nih.govresearchgate.net
Carbohydrate Precursors:
While the natural biosynthesis of 6,8-dioxabicyclo[3.2.1]octane-containing compounds is dominated by the polyketide pathway, carbohydrates have been extensively used as starting materials in the chemical synthesis of these molecules. researchgate.netresearchgate.netnih.gov For instance, dihydrolevoglucosenone (cyrene), a derivative of the carbohydrate levoglucosenone (B1675106) obtained from the pyrolysis of lignocellulosic biomass, serves as a versatile chiral building block for the synthesis of various 6,8-dioxabicyclo[3.2.1]octane derivatives. wikipedia.org
Synthetic strategies often involve the transformation of readily available sugars into precursors that can then be cyclized to form the desired bicyclic ketal structure. These synthetic routes, while not representing natural biosynthetic pathways, highlight the inherent chirality and functionality of carbohydrates that make them attractive starting points for creating complex molecules like this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
